![molecular formula C7H9ClO B14654412 4-Chlorobicyclo[2.2.1]heptan-2-one CAS No. 51417-66-4](/img/structure/B14654412.png)
4-Chlorobicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobicyclo[221]heptan-2-one is a bicyclic compound with a chlorine atom attached to the fourth carbon of the bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[2.2.1]heptan-2-one typically involves the chlorination of bicyclo[2.2.1]heptan-2-one. One common method is the reaction of bicyclo[2.2.1]heptan-2-one with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptan-2-one.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 4-Hydroxybicyclo[2.2.1]heptan-2-one.
Reduction: Bicyclo[2.2.1]heptan-2-one.
Oxidation: 4-Carboxybicyclo[2.2.1]heptan-2-one.
Wissenschaftliche Forschungsanwendungen
4-Chlorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 4-Chlorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: The parent compound without the chlorine atom.
4-Bromobicyclo[2.2.1]heptan-2-one: A similar compound with a bromine atom instead of chlorine.
7-Oxabicyclo[2.2.1]heptan-2-one: A related compound with an oxygen atom in the ring system.
Uniqueness
4-Chlorobicyclo[2.2.1]heptan-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and can influence its biological activity. The bicyclic structure also contributes to its stability and rigidity, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
51417-66-4 |
|---|---|
Molekularformel |
C7H9ClO |
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
4-chlorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-7-2-1-5(3-7)6(9)4-7/h5H,1-4H2 |
InChI-Schlüssel |
YDYOIGZLUHJTAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C(=O)C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



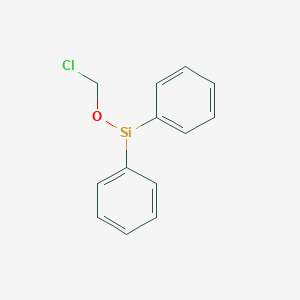
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)



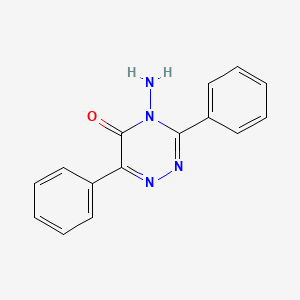
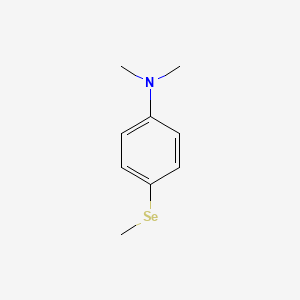
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
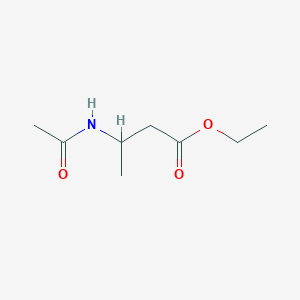
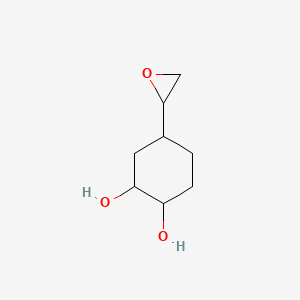
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
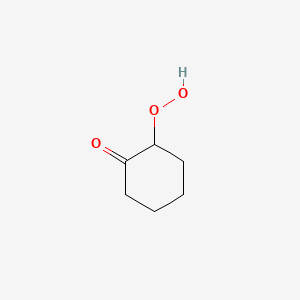
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
